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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B10788041

This technical support center is designed to assist researchers, scientists, and drug
development professionals in troubleshooting and interpreting unexpected results encountered
during experiments with the c-Met inhibitor, JNJ-38877605 (JNJ 303).

Frequently Asked Questions (FAQSs)

Q1: We observed significant renal toxicity in our animal model after administration of JNJ-
38877605. Is this a known effect?

Al: Yes, this is a critical and known species-specific effect of INJ-38877605. While preclinical
studies in rats and dogs did not show renal toxicity, Phase I clinical trials in humans revealed
mild to recurrent renal toxicity even at sub-therapeutic doses.[1][2] This toxicity is due to the
formation of insoluble metabolites (M1/3 and M5/6) by the enzyme aldehyde oxidase.[1][2][3]
This metabolic pathway is prominent in humans and rabbits, but not in rats and dogs, leading
to the accumulation of crystal-forming metabolites in the kidneys of susceptible species.[1][2][3]
Therefore, if you are using a species other than rats or dogs, particularly rabbits, or are seeing
unexpected in vivo toxicity, it is highly likely to be related to this metabolic issue. The further
clinical development of JNJ-38877605 was terminated due to this finding.[1][2]

Q2: Our in vitro experiments show a discrepancy between the concentration of JINJ-38877605
required to inhibit c-Met phosphorylation and the concentration needed to see a significant anti-
proliferative effect. Why might this be?
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A2: This phenomenon can be attributed to several factors related to the complexity of c-Met
signaling and potential off-target effects. Studies with other c-Met inhibitors have shown that
the anti-tumor activity may not solely rely on c-Met inhibition.[4][5] For instance, some c-Met
inhibitors have demonstrated anti-proliferative effects through non-MET-targeting mechanisms.
[4][5] It is also possible that the specific cell line you are using has compensatory signaling
pathways that are activated upon c-Met inhibition, thus requiring higher concentrations of the
inhibitor to achieve a cytotoxic or cytostatic effect.

Q3: We are not observing the expected inhibition of downstream signaling pathways (e.g., Akt,
MAPK) despite seeing inhibition of c-Met phosphorylation with INJ-38877605. What could be
the reason?

A3: The c-Met signaling pathway is not a simple linear cascade and can interact with other
receptor tyrosine kinase (RTK) signaling pathways.[6] The downstream pathways you are
investigating, such as PI3K/Akt and Ras/MAPK, are common nodes for many growth factor
receptors.[6] It is possible that in your experimental model, these pathways are being sustained
by other activated RTKs, leading to a lack of response to c-Met inhibition alone. The interplay
between c-Met and other receptors like EGFR has been shown to mediate resistance to
targeted therapies.[7]

Q4: The anti-tumor effect of INJ-38877605 in our cell culture experiments is highly dependent
on the concentration of Hepatocyte Growth Factor (HGF) we use. Is this normal?

A4: Yes, this is a well-documented phenomenon. The activity of c-Met inhibitors can be
significantly influenced by the concentration of its ligand, HGF.[8][9] Preclinical studies often
use high, non-physiological concentrations of HGF (e.g., 50 ng/mL), which may not accurately
reflect the in vivo tumor microenvironment where HGF levels are typically much lower (0.4 to
0.8 ng/mL).[8][9] You may observe potent inhibition at high HGF concentrations, but this effect
may be lost at more physiologically relevant HGF levels.[8][9] It is crucial to consider the HGF
concentration in your experimental design to better predict in vivo efficacy.

Troubleshooting Guides
Issue 1: Unexpected In Vivo Toxicity

Symptoms:
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 Signs of renal distress in animal models (e.g., changes in urine output, weight loss, elevated
serum creatinine).

» Histopathological findings of crystal formation, inflammation, or degenerative changes in the
kidneys.[1][2]

Possible Cause:

o Species-specific metabolism of JNJ-38877605 by aldehyde oxidase leading to the formation
of insoluble, nephrotoxic metabolites.[1][2][3] This is expected in humans and rabbits.[1][2]

Troubleshooting Steps:

Confirm the Species: Verify the species of your animal model. Toxicity is expected in rabbits
but not in rats or dogs.[1]

e Analyze Metabolites: If possible, perform pharmacokinetic and metabolite analysis on
plasma and urine samples to detect the presence of the M1/3 and M5/6 metabolites.[1]

» Histopathology: Conduct a thorough histopathological examination of the kidneys from
affected animals to look for the characteristic crystal formation.[1][3]

o Consider Alternative Models: If your research goals allow, consider using a species known to
be resistant to this specific toxicity, such as rats or dogs.

Issue 2: Lack of In Vitro Efficacy Despite c-Met
Expression

Symptoms:

» JNJ-38877605 does not inhibit cell proliferation or induce apoptosis in a c-Met expressing
cancer cell line at expected concentrations.

« Inhibition of c-Met phosphorylation does not translate to downstream signaling inhibition or a
biological effect.

Possible Causes:
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e The cancer cell line may not be dependent on the c-Met signaling pathway for survival and
proliferation ("oncogene addiction™).[10]

» Activation of compensatory or bypass signaling pathways.[6][7]

e The experimental conditions, particularly HGF concentration, are not optimal for observing
the inhibitory effect.[8][9]

» Potential for off-target effects of the inhibitor being the primary driver of efficacy in other,
more sensitive cell lines.[4][5]

Troubleshooting Steps:

o Assess Pathway Activation: Confirm that the c-Met pathway is not only expressed but also
activated (phosphorylated) in your cell line under baseline conditions or upon HGF
stimulation.[8]

» Titrate HGF Concentration: Perform experiments at varying HGF concentrations, including
physiological levels (0.4-0.8 ng/mL) and higher concentrations (25-50 ng/mL), to determine
the HGF-dependency of the inhibitor's effect.[9]

o Profile Other RTKs: Use antibody arrays or western blotting to investigate the activation
status of other major RTKs (e.g., EGFR, HER2, VEGFR) in your cell line. This can help
identify potential bypass signaling mechanisms.

o Combination Therapy: Consider experiments combining JNJ-38877605 with inhibitors of
other signaling pathways (e.g., MEK or PI3K inhibitors) to investigate synergistic effects and
overcome resistance.

Data Presentation

Table 1: In Vitro Activity of JINJ-38877605
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Parameter Value Reference

c-Met IC50 4 nM [11][12]

o >600-fold for c-Met over 200
Selectivity _ [11][12]
other kinases

Table 2: In Vivo Experimental Data for JNJ-38877605

] ] Observed
Animal Model Cell Line Dosage Reference
Effect

Significant

decrease in
40 mg/kg/day
) GTL16 plasma IL-8 and
Mice (oral) for 72 [11][12]
xenografts GROaq; >50%
hours o
reduction in

uPAR

Counteracted

50 mg/kg (oral) radiation-induced
Tumor

Mice once daily for 13 invasiveness, [12]
xenografts
days promoted
apoptosis

Experimental Protocols
Western Blot Analysis of c-Met Pathway Activation

e Cell Culture and Treatment: Plate cancer cells (e.g., GTL16, MKN45, A549) and allow them
to adhere overnight. Serum-starve the cells for 24 hours.

« Stimulation and Inhibition: Pre-treat cells with desired concentrations of JNJ-38877605 or
DMSO (vehicle control) for 1-2 hours. Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15
minutes.

e Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and
phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel
and transfer to a PVDF membrane.

Antibody Incubation: Block the membrane and probe with primary antibodies against
phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2. Use
an antibody against a housekeeping protein (e.g., GAPDH or (3-actin) as a loading control.

Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize
using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Animal Model: Use immunodeficient mice (e.g., nu/nu female mice).[11]

Cell Implantation: Subcutaneously inoculate cancer cells (e.g., GTL16) into the flank of the
mice.[11]

Tumor Growth: Allow tumors to reach a palpable size.
Treatment: Administer JNJ-38877605 orally at the desired dose (e.g., 40 mg/kg/day).[11][12]

Monitoring: Monitor tumor growth using calipers. At the end of the study, collect blood
samples for analysis of biomarkers (e.g., IL-8, GROa, uPAR) and harvest tumors for further
analysis (e.g., immunohistochemistry).[11][12]

Mandatory Visualization
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Caption: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.
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Caption: Troubleshooting workflow for unexpected results in INJ-303 experiments.
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Caption: Logical relationship of species-specific renal toxicity of JNJ-38877605.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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